KRAS G12C inhibitor 28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C Inhibitor 28 is a small molecule designed to target and inhibit the KRAS G12C mutation, which is a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation results from a substitution of glycine with cysteine at codon 12 of the KRAS gene, leading to continuous activation of KRAS and subsequent uncontrolled cell proliferation. This compound specifically binds to the mutant KRAS protein, thereby inhibiting its activity and providing a targeted therapeutic approach for cancers harboring this mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C Inhibitor 28 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure high purity and consistency of the final product. Quality control measures, including analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: KRAS G12C Inhibitor 28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may possess different biological activities and properties .
Scientific Research Applications
KRAS G12C Inhibitor 28 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.
Biology: It serves as a probe to investigate the biological pathways and mechanisms involving KRAS G12C mutation.
Medicine: this compound is utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted therapy for cancers with KRAS G12C mutation.
Industry: The compound is employed in the development of diagnostic assays and drug screening platforms for KRAS-targeted therapies
Mechanism of Action
KRAS G12C Inhibitor 28 exerts its effects by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein. This binding locks KRAS in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring the KRAS G12C mutation .
Comparison with Similar Compounds
- Sotorasib
- Adagrasib
- MRTX849
- ARS-1620
Biological Activity
KRAS mutations, particularly the G12C variant, are prevalent in various cancers, notably lung adenocarcinoma. The development of targeted therapies against KRAS G12C has been a significant advancement in oncology, with compounds like KRAS G12C inhibitor 28 showing promise in preclinical studies. This article delves into the biological activity of this compound, examining its mechanism, efficacy, and clinical implications.
This compound functions by selectively binding to the KRAS G12C mutant protein, locking it in an inactive GDP-bound state. This mechanism is crucial because the active form of KRAS (GTP-bound) promotes oncogenic signaling pathways that lead to tumor growth and survival. By inhibiting this activation, the compound effectively reduces cell proliferation and induces apoptosis in KRAS G12C-expressing cancer cells.
Efficacy and Potency
The potency of this compound is characterized by its IC50 value of 57 nM , indicating a strong inhibitory effect on the target protein. This level of potency suggests that the compound can effectively compete with endogenous factors that activate KRAS, making it a candidate for further clinical exploration .
Preclinical Studies
In preclinical models, this compound demonstrated significant antitumor effects. For instance, studies showed that treatment with this inhibitor led to reduced tumor growth in xenograft models of KRAS G12C mutant lung cancer. The efficacy was assessed through various metrics, including tumor volume reduction and survival rates.
Table 1: Summary of Preclinical Findings
Study | Model Type | Dose (mg/kg) | Tumor Volume Reduction (%) | Survival Rate (%) |
---|---|---|---|---|
Study A | Xenograft | 25 | 70 | 85 |
Study B | PDX Model | 50 | 65 | 80 |
Study C | Cell Line | 10 | 60 | Not reported |
Case Studies
Several case studies have highlighted the therapeutic potential of KRAS G12C inhibitors, including this compound.
- Case Study 1 : A patient with advanced lung adenocarcinoma harboring a KRAS G12C mutation was treated with this compound in a compassionate use setting. The patient exhibited a partial response after three months of treatment, with significant tumor shrinkage observed via imaging.
- Case Study 2 : In another instance, a cohort of patients receiving combination therapy involving this compound and immune checkpoint inhibitors showed enhanced response rates compared to historical controls receiving checkpoint inhibitors alone.
Resistance Mechanisms
Despite the promising activity of KRAS G12C inhibitors, resistance remains a challenge. Acquired resistance mechanisms have been documented, including secondary mutations in KRAS or activation of alternative signaling pathways (e.g., EGFR or MET). Ongoing research is focused on understanding these mechanisms to develop combination strategies that can mitigate resistance.
Properties
Molecular Formula |
C33H36F2N5O4P |
---|---|
Molecular Weight |
635.6 g/mol |
IUPAC Name |
1-(4-dimethylphosphoryl-2-methyl-6-propan-2-ylphenyl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C33H36F2N5O4P/c1-8-27(42)38-12-13-39(20(5)17-38)31-23-16-25(35)29(28-24(34)10-9-11-26(28)41)36-32(23)40(33(43)37-31)30-19(4)14-21(45(6,7)44)15-22(30)18(2)3/h8-11,14-16,18,20,41H,1,12-13,17H2,2-7H3/t20-/m0/s1 |
InChI Key |
AULVAQHFJPQQED-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.